3-(2-Fluorophenyl)pyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

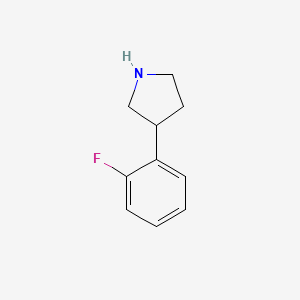

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFPKQKJXQFPLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600975 | |

| Record name | 3-(2-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-79-2 | |

| Record name | 3-(2-Fluorophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-fluorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3-(2-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)pyrrolidine is a substituted pyrrolidine compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a cornerstone in the design of a wide array of biologically active molecules due to its unique three-dimensional structure, which allows for the precise spatial orientation of substituents. The introduction of a 2-fluorophenyl group can significantly influence the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the core basic properties of this compound, its synthesis, and its relevance in a drug development context. While experimentally determined data for this specific compound is limited in publicly available literature, this guide consolidates predicted values, data from structurally related compounds, and detailed experimental protocols for its characterization.

Physicochemical Properties

| Property | Predicted/Estimated Value | Data Source/Analogue |

| pKa | 9.5 - 10.5 | Estimated based on similar aliphatic amines and the electronic effect of the fluorophenyl group. For example, the predicted pKa of (R)-2-(3-Fluorophenyl)pyrrolidine is 9.58 ± 0.10.[1] |

| Boiling Point | ~230 - 250 °C | Estimated based on related compounds. For instance, the predicted boiling point of (R)-2-(3-Fluorophenyl)pyrrolidine is 232.3 ± 33.0 °C.[1] |

| Melting Point | Not available | As a free base, it is likely a liquid at room temperature. The hydrochloride salt would be a solid. |

| Solubility | Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane) | General solubility characteristics of similar small organic molecules. The hydrochloride salt form is expected to have enhanced aqueous solubility.[2][3] |

| Molecular Weight | 165.21 g/mol | Calculated from the molecular formula C₁₀H₁₂FN.[4][5] |

| LogP | ~2.0 - 2.5 | Estimated based on the structures of similar compounds. |

Synthesis and Chemical Reactions

The synthesis of 3-aryl-pyrrolidines can be achieved through various synthetic routes. A common approach involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent cyclization. Another strategy is the palladium-catalyzed α-arylation of N-protected pyrrolidinones.

The pyrrolidine nitrogen in this compound exhibits typical secondary amine reactivity, allowing for N-alkylation, N-acylation, and N-arylation to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. The fluorophenyl moiety can also undergo further electrophilic aromatic substitution, although the fluorine atom is a deactivating group.

Below is a generalized workflow for a potential synthesis route.

Biological and Pharmacological Context

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, including natural products and synthetic drugs.[6][7] The introduction of a fluorophenyl substituent can enhance metabolic stability and binding affinity to biological targets.[6] While specific biological data for this compound is not extensively documented, related fluorophenyl-substituted pyrrolidines have been investigated for their potential as:

-

CNS Agents: Arylcyclohexylamines, a class of compounds that can include a pyrrolidine ring, are known to interact with NMDA receptors and dopamine transporters, suggesting potential applications in neurological and psychiatric disorders.[8]

-

Enzyme Inhibitors: The pyrrolidine scaffold is a key component of inhibitors for various enzymes, and fluorinated analogues can exhibit improved potency.[6]

-

Antimicrobial and Anticancer Agents: Various derivatives of pyrrolidine have shown promise in these therapeutic areas.[9][10]

The development of compounds containing the this compound moiety often involves its use as a key intermediate in the synthesis of more complex molecules targeting specific biological pathways.[2]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of the core basic properties of this compound.

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the basicity of the pyrrolidine nitrogen, is a critical parameter influencing the compound's ionization state at physiological pH, which affects its solubility, permeability, and target binding.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is limited.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong acid (e.g., 0.1 M HCl) into the solution.

-

Titration: Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of Boiling Point

The boiling point provides information about the volatility of the compound and is a key parameter for purification by distillation.

Methodology:

-

Apparatus Setup: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is placed inverted into the fusion tube. The setup is attached to a thermometer and heated in a Thiele tube or a melting point apparatus with a heating block.

-

Heating: The apparatus is heated slowly and uniformly.

-

Observation: The temperature is recorded when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Cooling: The apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Melting Point (for the Hydrochloride Salt)

The melting point of the solid hydrochloride salt is a useful indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A sharp melting range (1-2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's bioavailability.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using standard solutions of known concentrations.

Conclusion

This compound is a valuable building block in the design and synthesis of novel therapeutic agents. While specific experimental data on its fundamental properties are scarce, this guide provides a framework for its characterization based on predicted values, data from related structures, and established experimental protocols. For researchers and drug development professionals, a thorough experimental determination of the pKa, boiling point, melting point (of the salt), and aqueous solubility is crucial for the successful advancement of any project involving this compound. The provided methodologies offer a starting point for these essential characterization studies.

References

- 1. (R)-2-(3-Fluorophenyl)pyrrolidine | 920274-03-9 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy 4-(2-Chlorophenyl)pyrrolidine-3-carbonitrile hydrochloride | 2097936-45-1 [smolecule.com]

- 4. This compound [allbiopharm.com]

- 5. 2-(3-Fluorophenyl)pyrrolidine | C10H12FN | CID 3912402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arylcyclohexylamine - Wikipedia [en.wikipedia.org]

- 9. Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Conformation of 3-(2-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure

3-(2-Fluorophenyl)pyrrolidine possesses a central five-membered pyrrolidine ring substituted at the 3-position with a 2-fluorophenyl group. The presence of the fluorine atom on the phenyl ring introduces specific electronic and steric effects that can influence the molecule's overall conformation and its interactions with biological targets.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₁₀H₁₂FN |

| Molecular Weight | 165.21 g/mol |

| CAS Number | 885277-79-2 |

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Synthesis

The synthesis of 3-arylpyrrolidines can be achieved through various synthetic routes. A common and effective method is the palladium-catalyzed hydroarylation of a pyrroline precursor.

Experimental Protocol: Palladium-Catalyzed Hydroarylation

This protocol is a representative example for the synthesis of 3-arylpyrrolidines and can be adapted for this compound.

Materials:

-

1-Boc-3-pyrroline

-

1-Bromo-2-fluorobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis

Procedure:

-

To a dry, argon-flushed round-bottom flask, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Add anhydrous toluene, followed by 1-Boc-3-pyrroline (1.0 eq), 1-bromo-2-fluorobenzene (1.2 eq), and sodium tert-butoxide (1.5 eq).

-

The reaction mixture is heated to 100 °C and stirred under an inert atmosphere for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-Boc-3-(2-fluorophenyl)pyrrolidine.

-

The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Conformational Analysis

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations. For 3-substituted pyrrolidines, the two most common conformations are the endo and exo puckers, which are typically envelope or twist forms. The substituent at the 3-position can adopt either a pseudo-axial or a pseudo-equatorial orientation.

The conformation of this compound will be influenced by a combination of steric and electronic factors:

-

Steric Hindrance: The bulky 2-fluorophenyl group will generally favor a pseudo-equatorial position to minimize steric strain.

-

Gauche Effect: The presence of the electronegative fluorine atom may lead to stabilizing gauche interactions, potentially influencing the preferred pucker of the pyrrolidine ring.

Pyrrolidine Ring Puckering

The puckering of the pyrrolidine ring can be described by the phase angle of pseudorotation (P) and the maximum puckering amplitude (ν_max). For a 3-substituted pyrrolidine, the ring can adopt conformations where the C3 atom is either "up" (endo) or "down" (exo) relative to the average plane of the ring.

Caption: Conformational equilibrium of the pyrrolidine ring.

It is anticipated that the exo pucker , which places the bulky 2-fluorophenyl group in a more sterically favorable pseudo-equatorial position, will be the major conformer in solution.

Spectroscopic Analysis for Conformation Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of molecules in solution. The vicinal coupling constants (³JHH) between protons on the pyrrolidine ring are particularly informative.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyrrolidine Ring | ||

| H2, H5 | 2.8 - 3.5 | 45 - 55 |

| H3 | 3.0 - 3.8 | 35 - 45 |

| H4 | 1.8 - 2.5 | 30 - 40 |

| 2-Fluorophenyl Ring | ||

| Ar-H | 6.9 - 7.4 | 115 - 165 (C-F coupling visible) |

Experimental Protocol: NMR Spectroscopy for Conformational Analysis

-

Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire high-resolution 1D ¹H and ¹³C NMR spectra, as well as 2D correlation spectra such as COSY, HSQC, and HMBC to aid in signal assignment.

-

Coupling Constant Analysis: Carefully measure the vicinal ³JHH coupling constants for the protons on the pyrrolidine ring. The magnitude of these coupling constants is related to the dihedral angles between the coupled protons via the Karplus equation.

-

Conformational Modeling: Use the experimentally determined coupling constants as constraints in computational modeling (e.g., using software like Gaussian or Spartan) to calculate the energy of different ring puckers and determine the most stable conformation.

Analysis of Coupling Constants:

-

A large ³JHH value (typically 8-10 Hz) between two vicinal protons indicates a dihedral angle close to 180° (anti-periplanar).

-

A small ³JHH value (typically 0-3 Hz) suggests a dihedral angle approaching 90° (syn-clinal).

By analyzing the set of coupling constants around the pyrrolidine ring, the predominant puckering mode (endo vs. exo) and the orientation of the 2-fluorophenyl substituent can be determined.

Conclusion

The chemical structure of this compound features a flexible pyrrolidine ring that exists in a dynamic conformational equilibrium. Based on established principles, the exo pucker, which orients the 2-fluorophenyl group in a pseudo-equatorial position, is expected to be the most stable conformation. Detailed conformational analysis can be performed using NMR spectroscopy, with a particular focus on the analysis of vicinal proton-proton coupling constants. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to further investigate this and related compounds for applications in drug discovery and development.

An In-Depth Technical Guide to 3-(2-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)pyrrolidine, a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, and while specific experimental data on its biological activity remains limited in publicly accessible literature, this guide summarizes the broader context of fluorinated phenyl-pyrrolidine derivatives to inform future research endeavors.

Core Chemical Identifiers and Properties

This compound is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom. The key structural feature is the presence of a 2-fluorophenyl group attached to the third position of the pyrrolidine ring. This substitution is critical in defining the compound's physicochemical properties and potential biological interactions.

| Identifier | Value | Source |

| CAS Number | 885277-79-2 | Commercial Suppliers |

| Chemical Formula | C₁₀H₁₂FN | PubChem |

| Molecular Weight | 165.21 g/mol | PubChem |

| PubChem CID | 19882623 | PubChem |

| IUPAC Name | This compound | Inferred from PubChem |

| Canonical SMILES | C1C(C(CC1)C2=CC=CC=C2F)N | Inferred from PubChem |

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below. Note: This is a generalized representation and would require optimization and detailed experimental validation.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of specific studies detailing the biological activity, mechanism of action, or signaling pathway involvement of this compound in the public domain. However, the broader class of fluorinated arylpyrrolidine derivatives has attracted significant interest in drug discovery, particularly in the development of central nervous system (CNS) active agents. The fluorine atom can enhance metabolic stability and binding affinity to biological targets.

Given the structural similarities to other pharmacologically active pyrrolidines, potential, yet unproven, areas of investigation for this compound could include:

-

Dopamine and Serotonin Transporter Inhibition: Many phenylpyrrolidine derivatives are known to interact with monoamine transporters.

-

NMDA Receptor Antagonism: The arylcyclohexylamine class of compounds, which share structural motifs with phenylpyrrolidines, are known NMDA receptor antagonists.

-

Sigma Receptor Modulation: Sigma receptors are a class of intracellular proteins that are targets for a variety of synthetic compounds, including some with a pyrrolidine scaffold.

A hypothetical signaling pathway that could be investigated, based on the pharmacology of related compounds, is the modulation of dopaminergic signaling.

Caption: A hypothetical signaling pathway illustrating the potential interaction of this compound with the dopamine transporter.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in drug discovery. While its fundamental chemical identifiers are established, a significant gap exists in the understanding of its biological properties. Future research should focus on:

-

Development and publication of a detailed, validated synthetic protocol.

-

Screening for activity against a panel of CNS targets, including monoamine transporters and receptors.

-

In vitro and in vivo studies to elucidate its pharmacological profile, mechanism of action, and potential therapeutic applications.

This technical guide serves as a foundational document to encourage and guide such research efforts. The provided data and conceptual frameworks offer a starting point for scientists and researchers to explore the potential of this compound in the development of novel therapeutics.

Spectroscopic Data of 3-(2-Fluorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(2-Fluorophenyl)pyrrolidine. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents a detailed analysis based on predictive methodologies and data from structurally analogous compounds. The information herein is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. These predictions are derived from established principles of spectroscopy and analysis of data from similar structures, including 3-phenylpyrrolidine and 2-fluorotoluene.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (C'H) | 7.20 - 7.40 | m | - |

| Aromatic (C'H) | 7.00 - 7.15 | m | - |

| H3 | 3.50 - 3.70 | m | - |

| H2ax, H5ax | 3.20 - 3.40 | m | - |

| H2eq, H5eq | 2.90 - 3.10 | m | - |

| H4ax | 2.20 - 2.40 | m | - |

| H4eq | 1.90 - 2.10 | m | - |

| NH | 1.50 - 2.50 | br s | - |

Predicted in CDCl₃ at 400 MHz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |

| C2' (C-F) | 160.0 - 163.0 (d) | ¹JCF ≈ 245 |

| C1' | 131.0 - 133.0 (d) | ²JCF ≈ 14 |

| Aromatic (CH) | 128.0 - 130.0 (d) | ³JCF ≈ 8 |

| Aromatic (CH) | 124.0 - 126.0 (d) | ⁴JCF ≈ 4 |

| Aromatic (CH) | 115.0 - 117.0 (d) | ²JCF ≈ 22 |

| C2, C5 | 50.0 - 55.0 | - |

| C3 | 40.0 - 45.0 | - |

| C4 | 30.0 - 35.0 | - |

Predicted in CDCl₃ at 100 MHz. 'd' denotes a doublet due to coupling with fluorine.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Predicted Relative Intensity |

| 165 | [M]⁺ | Moderate |

| 164 | [M-H]⁺ | High |

| 136 | [M-C₂H₅N]⁺ | Moderate |

| 109 | [C₆H₄F]⁺ | Moderate |

| 70 | [C₄H₈N]⁺ | High |

Predicted for Electron Ionization (EI) at 70 eV.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3300 - 3400 | N-H Stretch | Medium, Broad |

| 3010 - 3100 | Aromatic C-H Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium to Strong |

| 1600 - 1620 | Aromatic C=C Stretch | Medium |

| 1480 - 1500 | Aromatic C=C Stretch | Strong |

| 1220 - 1260 | C-F Stretch | Strong |

| 1000 - 1100 | C-N Stretch | Medium |

| 750 - 770 | Ortho-disubstituted Aromatic C-H Bend | Strong |

Predicted as a liquid film.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound. These are general protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

¹H and ¹³C NMR spectra are to be recorded on a 400 MHz (or higher) spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Acquire the spectrum using a 90° pulse angle with a relaxation delay of 5 seconds.

-

Accumulate at least 16 scans to ensure an adequate signal-to-noise ratio.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Employ a 30° pulse angle with a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential line broadening of 1.0 Hz.

-

Mass Spectrometry

Mass spectra are to be acquired using a mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a dilute solution of this compound in methanol or dichloromethane directly into the ion source via a heated probe or through a gas chromatograph (GC) for separation from any impurities.

-

Ionization: Use a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40 to 300.

-

Data Acquisition: Acquire data in centroid mode.

Infrared Spectroscopy

IR spectra are to be recorded on a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Use a resolution of 4 cm⁻¹.

-

Acquire a background spectrum of the clean plates prior to sample analysis and subtract it from the sample spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of information in the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Structure Elucidation.

Caption: Key Spectroscopic Correlations for the Structure.

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Fluorophenyl)pyrrolidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrrolidine ring coupled with a fluorinated phenyl group, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and outlines a common synthetic route.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimentally determined data for this compound are not extensively available in the public domain, predicted values from computational models provide valuable insights.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value (Predicted) | Data Source |

| Molecular Formula | C₁₀H₁₂FN | N/A |

| Molecular Weight | 165.21 g/mol | N/A |

| Boiling Point | 225.0 ± 33.0 °C (at 760 Torr) | Chemical Supplier Data |

| pKa (of the conjugate acid) | 9.86 ± 0.10 | Chemical Supplier Data |

| logP (Octanol-Water Partition Coefficient) | 2.23 | Chemical Supplier Data |

| Density | 1.078 ± 0.06 g/cm³ | Chemical Supplier Data |

Note: These values are computationally predicted and may differ from experimental results.

The presence of the basic pyrrolidine nitrogen (predicted pKa of the conjugate acid is 9.86) indicates that this compound will be protonated and positively charged at physiological pH. The predicted logP of 2.23 suggests a moderate lipophilicity, which is often a desirable characteristic for central nervous system drug candidates, as it can facilitate crossing the blood-brain barrier. The hydrochloride salt of this compound is often used in research, which typically enhances aqueous solubility and simplifies handling.[1]

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is crucial for drug development. The following are standard protocols that can be employed to measure the key properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of the pyrrolidine nitrogen can be experimentally determined using potentiometric titration.[2][3][4][5]

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure solubility.[2] The solution is then acidified with a standard solution of a strong acid (e.g., HCl) to ensure the complete protonation of the amine.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Data Acquisition: The pH of the solution is monitored throughout the titration using a calibrated pH electrode, and the volume of titrant added is recorded.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine is protonated.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for its determination.[6][7][8][9][10]

Methodology:

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine logD) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then added to the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a prolonged period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are carefully separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility by Kinetic Solubility Assay

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability. A kinetic solubility assay provides a high-throughput method for its estimation.[11][12][13][14][15]

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.

-

Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4) is added to each well.

-

Incubation and Precipitation: The plate is incubated for a set period (e.g., 1-2 hours) with shaking to allow for the compound to dissolve. If the concentration exceeds the aqueous solubility, the compound will precipitate.

-

Detection of Precipitation: The amount of precipitated material is quantified. This can be done by measuring the turbidity of the solution using nephelometry or by separating the undissolved compound by filtration or centrifugation and then measuring the concentration of the dissolved compound in the supernatant using UV-Vis spectroscopy or LC-MS.

-

Solubility Determination: The solubility is determined as the highest concentration at which no precipitate is observed.

Synthesis of this compound

3-Arylpyrrolidines are commonly synthesized through various organic chemistry methodologies. A prevalent approach involves the palladium-catalyzed hydroarylation of a pyrroline precursor.[16][17][18]

Representative Synthetic Scheme

A plausible synthetic route to this compound is outlined below. This is a general representation and specific reaction conditions may need optimization.

General Synthetic Protocol

-

Heck Coupling: An N-protected 2,5-dihydropyrrole is reacted with 2-bromofluorobenzene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (e.g., a phosphine ligand), and a base (e.g., a tertiary amine or an inorganic base) in an appropriate solvent. This reaction forms the C-C bond between the pyrroline ring and the fluorophenyl group.

-

Deprotection: The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions. The choice of deprotection conditions depends on the nature of the protecting group used (e.g., acid or base labile, or removed by hydrogenolysis).

-

Reduction: The double bond in the pyrroline ring is reduced to a single bond to yield the final this compound. This can be achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structural features are often exploited to modulate the pharmacological properties of drug candidates.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and the introduction of a 2-fluorophenyl group can significantly impact a molecule's properties. The fluorine atom can alter the electronic properties of the phenyl ring, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable interactions. Consequently, this compound is a valuable starting material for the development of novel drugs for neurological and psychiatric disorders, as well as for the discovery of new analgesics.[1]

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. This guide has summarized its key predicted physicochemical properties and provided an overview of standard experimental protocols for their validation. The outlined synthetic approach offers a practical route to this valuable building block. Further experimental investigation into the properties and biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. enamine.net [enamine.net]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 7. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

3-(2-Fluorophenyl)pyrrolidine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(2-Fluorophenyl)pyrrolidine, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The document outlines standard experimental protocols for determining these critical physicochemical properties, presents a framework for data tabulation, and explores potential degradation and metabolic pathways.

Physicochemical Properties

Table 1: Physicochemical Properties of Phenylpyrrolidine Derivatives

| Property | 2-(3-Fluorophenyl)pyrrolidine[1][2] | 3-(3-Fluorophenyl)pyrrolidine hydrochloride[3] | (R)-2-(3-Fluorophenyl)pyrrolidine[4] |

| Molecular Formula | C₁₀H₁₂FN | C₁₀H₁₃ClFN | C₁₀H₁₂FN |

| Molecular Weight | 165.21 g/mol | 201.67 g/mol | 165.21 g/mol |

| Predicted Boiling Point | - | - | 232.3±33.0 °C |

| Predicted pKa | - | - | 9.58±0.10 |

| Calculated logP | 1.9 | - | - |

| Appearance | - | - | Yellow to brown liquid |

Note: Data for the specific this compound isomer is not available. The table presents data for closely related isomers to provide an indication of expected properties.

Solubility

The solubility of a compound is a critical factor in its development as a therapeutic agent, influencing its absorption, distribution, and bioavailability. The determination of both kinetic and thermodynamic solubility is crucial during different stages of drug discovery and development.

Predicted Solubility

Based on its structure, this compound is a cyclic secondary amine. The pyrrolidine ring is miscible with water, while the fluorophenyl group is hydrophobic. Therefore, its solubility is expected to be pH-dependent, with higher solubility in acidic conditions due to the protonation of the secondary amine. It is predicted to be soluble in many organic solvents.[5]

Experimental Protocols for Solubility Determination

Precise solubility data can be obtained through established experimental protocols. The following sections detail the methodologies for kinetic and thermodynamic solubility assays.

Kinetic solubility is typically measured in early drug discovery to quickly assess a compound's dissolution properties from a stock solution, often in dimethyl sulfoxide (DMSO).[6][7]

Methodology: Shake-Flask Method with HPLC-UV Analysis [8][9]

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-20 mM).

-

Sample Preparation: Add a small aliquot of the DMSO stock solution to a pre-determined volume of aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values) in a microtiter plate or vial. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1.5 to 2 hours).[10]

-

Separation of Undissolved Compound: Separate any precipitated solid from the solution by filtration or centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

-

Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility of the test compound.

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution at equilibrium with its solid phase. This is a more accurate representation of a compound's intrinsic solubility.[11][12]

Methodology: Shake-Flask Method [13][14]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents.

-

Equilibration: Shake the vials at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand, and then separate the saturated solution from the excess solid by filtration or centrifugation.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV.

-

Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism, salt formation).

Table 2: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| pH 1.2 Buffer | 25 | Data not available | Data not available |

| pH 4.5 Buffer | 25 | Data not available | Data not available |

| pH 6.8 Buffer | 25 | Data not available | Data not available |

| pH 7.4 Buffer | 25 | Data not available | Data not available |

| Water | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| Dichloromethane | 25 | Data not available | Data not available |

This table is a template for presenting experimental data. Currently, no specific quantitative solubility data for this compound has been found in the reviewed literature.

Stability

Evaluating the chemical stability of a drug candidate is a regulatory requirement and is essential for ensuring its safety and efficacy. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the compound to conditions more severe than accelerated stability testing.[15][17] This helps to elucidate degradation pathways and develop stability-indicating analytical methods.[16][18]

Experimental Protocols for Forced Degradation [19]

-

Solution Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol, acetonitrile/water mixtures).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with an acid (e.g., 0.1 N HCl) at elevated temperatures (e.g., 60-80°C).

-

Basic Hydrolysis: Treat the solution with a base (e.g., 0.1 N NaOH) at room or elevated temperatures.

-

Oxidative Degradation: Expose the solution to an oxidizing agent (e.g., 3% H₂O₂).[20]

-

Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 80-100°C).

-

Photostability: Expose the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples and analyze them using a stability-indicating HPLC method to separate the parent compound from any degradation products.[21] Mass spectrometry (MS) can be used to identify the structure of the degradants.

Table 3: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Time (hours) | Remaining Parent Compound (%) | Major Degradation Products |

| 0.1 N HCl, 80°C | e.g., 2, 4, 8, 24 | Data not available | Data not available |

| 0.1 N NaOH, 60°C | e.g., 2, 4, 8, 24 | Data not available | Data not available |

| 3% H₂O₂, RT | e.g., 2, 4, 8, 24 | Data not available | Data not available |

| Heat (80°C, solid) | e.g., 24, 48, 72 | Data not available | Data not available |

| Photostability (ICH Q1B) | e.g., specified duration | Data not available | Data not available |

This table is a template for presenting experimental data. Currently, no specific quantitative stability data for this compound has been found in the reviewed literature.

Potential Degradation and Metabolic Pathways

Based on the metabolism of structurally related compounds, such as 3-(p-chlorophenyl)pyrrolidine, the primary metabolic pathway is likely to involve oxidation of the pyrrolidine ring.[22] The fluorine atom on the phenyl ring is generally a metabolically stable substituent, but defluorination can occur in some cases.[23]

The metabolism of other α-pyrrolidinophenones suggests that oxidation of the pyrrolidine ring is a common metabolic pathway.[24]

Below are diagrams illustrating a generalized experimental workflow for stability testing and a hypothetical metabolic pathway for this compound.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the detailed protocols and information on related compounds offer a solid foundation for researchers and drug development professionals. The methodologies outlined for solubility and stability testing are standard in the pharmaceutical industry and can be readily applied to generate the necessary data for this promising molecule. Further investigation into the specific properties of this compound is warranted to fully characterize its potential as a drug candidate.

References

- 1. 2-(3-Fluorophenyl)pyrrolidine | C10H12FN | CID 3912402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-(3-Fluorophenyl)pyrrolidine | C10H12FN | CID 7022816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3-Fluorophenyl)pyrrolidine hydrochloride | C10H13ClFN | CID 45073972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-2-(3-Fluorophenyl)pyrrolidine | 920274-03-9 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. researchgate.net [researchgate.net]

- 12. evotec.com [evotec.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biomedres.us [biomedres.us]

- 18. q1scientific.com [q1scientific.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Pyrrolidine Scaffolds: A Technical Guide to Advancing Medicinal Chemistry

For Immediate Release

[City, State] – December 29, 2025 – The pyrrolidine ring, a ubiquitous scaffold in medicinal chemistry, has seen its therapeutic potential significantly amplified through the strategic incorporation of fluorine atoms. This in-depth technical guide provides a comprehensive review of fluorinated pyrrolidine derivatives, offering researchers, scientists, and drug development professionals a detailed exploration of their synthesis, biological activity, and therapeutic applications. The strategic placement of fluorine can dramatically alter the physicochemical and pharmacological properties of pyrrolidine-based compounds, leading to enhanced potency, selectivity, metabolic stability, and bioavailability.

The Impact of Fluorination on Physicochemical Properties and Biological Activity

The introduction of fluorine into the pyrrolidine ring can profoundly influence its conformational preferences, basicity (pKa), and lipophilicity (logP). These modifications, in turn, dictate the molecule's interaction with biological targets and its overall drug-like properties. For instance, the high electronegativity of fluorine can lower the pKa of the pyrrolidine nitrogen, which can be advantageous for optimizing drug absorption and reducing off-target effects. Furthermore, fluorination can induce specific conformational biases in the pyrrolidine ring, pre-organizing the molecule for optimal binding to its target protein.[1]

This guide delves into the diverse biological activities exhibited by fluorinated pyrrolidine derivatives, including their roles as potent and selective enzyme inhibitors, receptor modulators, and anticancer agents.

Enzyme Inhibition: A Key Therapeutic Strategy

Fluorinated pyrrolidine derivatives have emerged as powerful inhibitors of various enzymes implicated in a range of diseases. The unique electronic properties of fluorine can be exploited to enhance binding affinity and inhibitory potency.

Neuraminidase Inhibition

A series of fluorinated pyrrolidine derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase, a crucial enzyme for viral replication. Several compounds have demonstrated potent inhibitory activity, with IC50 values in the low micromolar range, comparable to the approved drug Oseltamivir.[2][3]

Caspase Inhibition

Dysregulation of apoptosis is a hallmark of many diseases, including cancer and neurodegenerative disorders. Fluorinated pyrrolidinyl sulfonyl isatins have been identified as potent inhibitors of caspase-3 and -7, key executioner enzymes in the apoptotic cascade, with IC50 values reaching the nanomolar range.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a well-established target for anticancer and antimicrobial therapies. Novel pyrrolidine-based thiosemicarbazones have been synthesized and shown to inhibit DHFR, with the most potent compounds exhibiting IC50 values in the low micromolar range.

Other Enzyme Targets

Fluorinated pyrrolidine derivatives have also shown significant inhibitory activity against other important enzymes, including:

-

α-Amylase and α-Glucosidase: Relevant for the management of type 2 diabetes.

-

Neuronal Nitric Oxide Synthase (nNOS): A target for neurodegenerative diseases.

-

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Key targets in cancer therapy.[4]

Table 1: Inhibitory Activity of Fluorinated Pyrrolidine Derivatives against Various Enzymes

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| Pyrrolidine Derivatives | Neuraminidase (H3N2) | 1.56 - 2.71 µM (IC50) | [2][3] |

| Pyrrolidinyl Sulfonyl Isatins | Caspase-3 | up to 30 nM (IC50) | |

| Pyrrolidinyl Sulfonyl Isatins | Caspase-7 | up to 37 nM (IC50) | |

| Pyrrolidine-based Thiosemicarbazones | Dihydrofolate Reductase | 12.37 - 54.10 µM (IC50) | |

| Pyrrolidine-carboxamides | EGFR | 87 - 107 nM (IC50) | [4] |

| Pyrrolidine-carboxamides | CDK2 | 15 - 31 nM (IC50) | [4] |

Modulation of Receptors and Ion Channels

Beyond enzyme inhibition, fluorinated pyrrolidines have demonstrated significant potential in modulating the activity of G protein-coupled receptors (GPCRs) and ion channels, crucial targets for a wide array of therapeutic areas.

G Protein-Coupled Receptor (GPCR) Antagonism

The strategic placement of fluorine on pyrrolidine-containing ligands can significantly impact their binding affinity and functional activity at GPCRs. For example, fluorinated derivatives have been investigated as antagonists for various aminergic GPCRs, with the position of fluorine substitution influencing potency and selectivity.[5]

Sodium Channel Blockade

A novel series of pyrrolidine derivatives has been identified as potent blockers of neuronal sodium channels. These compounds have shown neuroprotective effects in preclinical models of ischemic stroke, highlighting their potential for treating neurological disorders.[6]

Table 2: Receptor and Ion Channel Activity of Fluorinated Pyrrolidine Derivatives

| Compound Class | Target | Activity (Ki / IC50 / EC50) | Reference |

| Aminergic GPCR Ligands | Various | Position-dependent | [5] |

| Pyrrolidine Derivatives | Neuronal Na+ Channels | Potent Blockade | [6] |

Anticancer and Cellular Activity

The antiproliferative effects of fluorinated pyrrolidine derivatives have been demonstrated in various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways or the induction of apoptosis.

Table 3: Cellular Activity of Fluorinated Pyrrolidine Derivatives

| Compound Class | Cell Line | Activity (IC50 / EC50) | Reference |

| Pyrrolidine-carboxamides | A-549, MCF-7, HT-29 | Mean IC50 of 0.90 µM (for compound 7g) | [4] |

| Diphenylamine-Pyrrolidin-2-one-Hydrazones | IGR39, PPC-1 | 2.5 - 20.2 µM (EC50) | [7] |

| Spiro[pyrrolidine-3,3-oxindoles] | MCF-7 | 3.53 - 6.00 µM (EC50) | [8] |

| Pyrrolidine Derivatives | Various Cancer Cell Lines | 2.9 - 16 µM (IC50) |

Signaling Pathways Modulated by Fluorinated Pyrrolidine Derivatives

A key aspect of understanding the therapeutic potential of these compounds lies in elucidating the signaling pathways they modulate.

Toll-like Receptor (TLR) Signaling Pathway

One notable example is the inhibitory effect of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) on the Toll-like receptor (TLR) signaling pathways. FPP has been shown to inhibit the activation of key downstream transcription factors, NF-κB and IRF3, which are crucial for the inflammatory response. This suggests a potential therapeutic application for FPP in inflammatory diseases.[9]

Experimental Protocols

This guide provides detailed methodologies for key experiments cited, ensuring reproducibility and facilitating further research.

General Procedure for Synthesis of Fluorinated Pyrrolidine Amides

A common synthetic route to fluorinated pyrrolidine amides involves the coupling of a suitable fluorinated pyrrolidine carboxylic acid with an amine in the presence of a coupling agent such as HATU or EDC/HOBt. The reaction is typically carried out in an aprotic solvent like DMF or DCM at room temperature. Purification is usually achieved by column chromatography on silica gel.

Neuraminidase Inhibition Assay Protocol

The inhibitory activity of compounds against influenza neuraminidase can be determined using a fluorometric assay with the substrate 2’-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

-

Reagent Preparation:

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5.

-

Enzyme Solution: Dilute recombinant influenza neuraminidase in assay buffer.

-

Substrate Solution: Dissolve MUNANA in assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds in assay buffer.

-

-

Assay Procedure:

-

Add 25 µL of inhibitor solution to the wells of a 96-well black plate.

-

Add 25 µL of enzyme solution to each well and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of substrate solution.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 0.1 M glycine-NaOH, pH 10.4).

-

Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

-

-

Data Analysis:

Caspase-3/7 Activity Assay Protocol

The activity of caspases 3 and 7 can be measured using a fluorogenic substrate such as Ac-DEVD-AMC.

-

Cell Lysis:

-

Treat cells with the test compound to induce apoptosis.

-

Lyse the cells using a suitable lysis buffer.

-

Centrifuge the lysate to remove cellular debris.

-

-

Assay Procedure:

-

Add the cell lysate to a 96-well plate.

-

Add the caspase-3/7 substrate to each well.

-

Incubate at 37°C for 1-2 hours.

-

Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.

-

-

Data Analysis:

Dihydrofolate Reductase (DHFR) Inhibition Assay Protocol

The inhibition of DHFR activity is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Add DHFR enzyme, NADPH, and the test compound to the buffer.

-

-

Assay Procedure:

-

Initiate the reaction by adding the substrate, dihydrofolic acid.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

-

Data Analysis:

This comprehensive guide underscores the significant and expanding role of fluorinated pyrrolidine derivatives in modern medicinal chemistry. The strategic incorporation of fluorine offers a powerful tool to fine-tune the pharmacological properties of this privileged scaffold, leading to the development of novel and effective therapeutic agents for a wide range of diseases. The detailed data and protocols provided herein are intended to serve as a valuable resource for the scientific community, fostering further innovation in this exciting field.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]

- 13. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 14. assaygenie.com [assaygenie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Potential Therapeutic Targets for 3-(2-Fluorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds.[1][2] The specific compound, 3-(2-Fluorophenyl)pyrrolidine, presents a unique combination of a chiral pyrrolidine ring and a fluorinated aromatic moiety, suggesting its potential to interact with various biological targets. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[2] This technical guide provides an in-depth overview of potential therapeutic targets for this compound and its analogs, based on the known activities of structurally related compounds. We will delve into the signaling pathways of these targets, provide detailed experimental protocols for their evaluation, and present quantitative data from relevant studies.

Potential Therapeutic Targets

Based on the pharmacology of structurally similar phenyl-pyrrolidine derivatives, several key therapeutic targets have been identified. These include proteins involved in cancer progression, autoimmune diseases, and neurological disorders.

Murine Double Minute 2 (MDM2) Homolog

MDM2 is a primary negative regulator of the p53 tumor suppressor protein.[3] In many cancers where p53 is not mutated, its function is abrogated by overexpression of MDM2. Small molecules that inhibit the MDM2-p53 protein-protein interaction can stabilize and activate p53, leading to cell cycle arrest and apoptosis in cancer cells. Spirooxindole derivatives containing a pyrrolidine ring and a substituted phenyl group have been identified as potent MDM2 inhibitors.[3][4][5] Notably, a highly potent MDM2 inhibitor currently in clinical development, AA-115/APG-115, features a 3-chloro-2-fluorophenyl substituent on the pyrrolidine ring, highlighting the potential of fluorophenyl-pyrrolidines to target this interaction.[3][4][5]

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt)

RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines such as IL-17.[6] Consequently, RORγt has emerged as a promising therapeutic target for autoimmune diseases, including psoriasis and rheumatoid arthritis.[6] Several classes of RORγt inverse agonists have been developed, and some of these incorporate a substituted phenyl-pyrrolidine scaffold.[6][7] The discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(phenyl)pyrrolidines as potent RORγt inverse agonists underscores the relevance of this target for fluorophenyl-pyrrolidine derivatives.[7]

Voltage-gated Potassium Channel Kv7.2 (KCNQ2)

Kv7.2, a member of the KCNQ family of potassium channels, plays a crucial role in regulating neuronal excitability.[8][9] Modulators of Kv7 channels have therapeutic potential in the treatment of epilepsy and other neurological disorders.[8][9][10][11] Phenyl-pyrrolidine derivatives have been identified as modulators of Kv7.2 channels, with subtle structural changes capable of switching the pharmacological activity from antagonist to agonist. This suggests that this compound could be investigated for its potential to modulate these channels.

Signaling Pathways

Understanding the signaling pathways associated with these potential targets is crucial for elucidating the mechanism of action of novel compounds.

The MDM2-p53 Signaling Pathway

In unstressed cells, MDM2 continuously binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. Upon cellular stress, such as DNA damage, p53 is phosphorylated, which prevents MDM2 binding. This stabilizes p53, allowing it to accumulate in the nucleus and activate the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis. Inhibition of the MDM2-p53 interaction by a small molecule would mimic the effect of p53 phosphorylation, leading to its activation.

References

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rationally Designed, Conformationally Constrained Inverse Agonists of RORγt-Identification of a Potent, Selective Series with Biologic-Like in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Pharmacological Manipulation of Kv7 Channels as a New Therapeutic Tool for Multiple Brain Disorders [frontiersin.org]

- 9. Targeting Kv7 Potassium Channels for Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical modulation of Kv7 potassium channels - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

Initial Bioactivity Screening of 3-(2-Fluorophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its three-dimensional structure allows for diverse pharmacophore arrangements, leading to a wide range of biological activities, including anticancer, anticonvulsant, and central nervous system (CNS) effects.[1][3][4] The introduction of a 2-fluorophenyl substituent to the 3-position of the pyrrolidine ring presents an intriguing candidate for novel therapeutic development. Fluorine substitution can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

This technical guide outlines a comprehensive initial screening cascade to elucidate the bioactivity of 3-(2-Fluorophenyl)pyrrolidine. The proposed workflow is designed to efficiently assess its potential therapeutic value by exploring its effects on common drug targets and cellular processes. This document provides detailed experimental protocols and data presentation formats to guide researchers in their preliminary investigation of this novel chemical entity.

Proposed Screening Workflow

The initial bioactivity screening of this compound will follow a tiered approach, beginning with broad-based cellular viability assays and progressing to more specific target-based and phenotypic screens. This workflow is designed to identify potential areas of biological activity for further, more focused investigation.

Caption: Proposed initial screening workflow for this compound.

Experimental Protocols & Data Presentation

Phase 1: Foundational Assays

1. Compound Acquisition and Purity Analysis

Prior to any biological evaluation, the identity and purity of this compound must be rigorously confirmed.

-

Protocol:

-

Synthesize or acquire this compound.

-

Confirm chemical structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine purity using high-performance liquid chromatography (HPLC), with a minimum acceptable purity of >95%.

-

Assess solubility in relevant solvents for biological assays (e.g., DMSO, PBS).

-

2. Cytotoxicity Screening

A preliminary assessment of cytotoxicity is crucial to determine the appropriate concentration range for subsequent bioactivity assays and to flag compounds with general toxicity.

-

Protocol:

-

Cell Lines: A panel of representative human cell lines should be used, for example:

-

HEK293 (human embryonic kidney)

-

HepG2 (human liver cancer)

-

A549 (human lung cancer)

-

SH-SY5Y (human neuroblastoma)

-

-

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) can be employed.

-

Procedure:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 48-72 hours.

-

Perform the viability assay according to the manufacturer's instructions.

-

Measure absorbance or luminescence to determine the percentage of viable cells relative to a vehicle-treated control.

-

-

-

Data Presentation:

| Cell Line | IC50 (µM) |

| HEK293 | >100 |

| HepG2 | 85.3 |

| A549 | >100 |

| SH-SY5Y | 92.1 |

Phase 2: Target-Class Screening

Based on the structural alerts from the pyrrolidine scaffold and its known bioactivities, a targeted screening against common drug classes is warranted.

1. G Protein-Coupled Receptor (GPCR) Activity Profiling

GPCRs represent a large family of drug targets. A broad panel screen can identify potential interactions.

-

Protocol:

-

Utilize a commercially available GPCR screening service (e.g., Eurofins SafetyScreen, DiscoveRx PathHunter).

-

Screen this compound at a standard concentration (e.g., 10 µM) against a panel of 50-100 GPCRs.

-

Assays are typically based on ligand binding or functional readouts like calcium mobilization or β-arrestin recruitment.[5][6]

-

Follow-up with dose-response curves for any significant hits to determine EC50 or IC50 values.

-

-

Data Presentation:

| GPCR Target | % Inhibition/Activation @ 10 µM | EC50/IC50 (µM) |

| Dopamine D2 | 65% Inhibition | 5.2 |

| Serotonin 5-HT2A | 15% Inhibition | >10 |

| Adrenergic α2A | 8% Activation | >10 |

2. Monoamine Transporter Binding Assays

Pyrrolidine-containing compounds are known to interact with monoamine transporters.[7][8]

-

Protocol:

-

Targets: Dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

-

Assay: Radioligand binding assays using synaptosomal preparations from rat brain tissue or cells expressing the recombinant human transporters.

-

Procedure:

-

Incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) in the presence of varying concentrations of this compound.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity using liquid scintillation counting.

-

Calculate the percentage of radioligand displacement and determine the Ki (inhibitory constant).

-

-

-

Data Presentation:

| Transporter | Radioligand | Ki (µM) |

| DAT | [³H]WIN 35,428 | 2.8 |

| SERT | [³H]citalopram | 15.6 |

| NET | [³H]nisoxetine | 9.4 |

3. Retinoid-related Orphan Receptor γt (RORγt) Inverse Agonist Assay

Some phenyl-pyrrolidine structures have been identified as RORγt modulators.[2]

-

Protocol:

-

Cell Line: Jurkat cells co-transfected with a GAL4-RORγt-LBD (ligand-binding domain) construct and a GAL4-luciferase reporter construct.

-

Procedure:

-

Treat the transfected cells with varying concentrations of this compound.

-

After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

-

A decrease in luciferase signal indicates inverse agonist activity.

-